4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organoboron compounds.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: It aids in the development of bioactive compounds and drug discovery.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via cross-coupling reactions. The mechanism involves the oxidative addition of the organozinc reagent to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chlorophenoxy group.
Benzylzinc bromide: Contains a benzyl group instead of the chlorophenoxy group.
4-Fluorophenylzinc bromide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
Properties
Molecular Formula |
C13H10BrClOZn |
---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
MJRBFMQVVKVZRB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=[C-]C=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
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